Boc-DL-selenomethionine
Overview
Description
Boc-DL-selenomethionine is a compound with the molecular formula C10H19NO4Se and a molecular weight of 296.22 . It is used for research purposes .
Molecular Structure Analysis
Boc-DL-selenomethionine contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Chemical Reactions Analysis
Selenomethionine, a related compound, has been studied for its unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine . The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .Physical And Chemical Properties Analysis
Boc-DL-selenomethionine is stored at room temperature . It contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Scientific Research Applications
Growth Performance and Antioxidant Status in Animals
Research has shown that dietary supplementation with DL-selenomethionine (DL-SeMet) significantly improves the growth performance, antioxidant ability, and plasma selenium (Se) content in weaning pigs. This supplementation was compared with sodium selenite, demonstrating DL-SeMet's effectiveness in replacing sodium selenite in animal diets to enhance growth and antioxidant status without affecting immunity (Cao et al., 2014).
Antioxidant Role in Cell Cultures
The antioxidant role of selenium in the form of selenomethionine has been investigated in LPS-induced oxidative stress through the modulation of glutathione peroxidase (GPx) enzymes and the Nrf2/HO-1 transcription factor in bovine endometrial cells. This study highlighted selenium's protective role by regulating the expressions of GPx1 and GPx4 enzymes, demonstrating selenium's potential in managing oxidative stress and inflammation in cell cultures (Adeniran et al., 2021).
Analytical Applications in Nutritional Supplements
DL-selenomethionine's catalytic role in the nickel ion reduction at a mercury electrode has been explored for analyzing nutritional supplements. This study showcases its application in differentiating between organic and inorganic selenium forms, providing a method for determining selenomethionine in nutritional supplement tablets and emphasizing its utility in analytical chemistry (Bǎnicǎ et al., 2006).
Nutritional Significance and Metabolism
A comprehensive review on the nutritional significance, metabolism, and toxicity of selenomethionine underlines its role as a major natural food-form of selenium. The paper discusses the metabolism of selenomethionine, linking it closely to protein turnover and highlighting its importance in supplementing selenium in both human and animal nutrition without leading to toxic levels (Schrauzer, 2000).
Safety And Hazards
Future Directions
Boc-DL-selenomethionine is available for purchase for proteomics research . A comprehensive review of Boc-DL-selenomethionine, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential, etc., is available.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWZRHRGRTJOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-selenomethionine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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